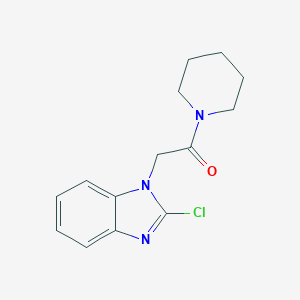
2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is synthesized through a complex process that involves several steps, and it has been found to have significant biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone is not fully understood. However, it is believed to act through the inhibition of certain enzymes and proteins involved in cell growth and inflammation.
Biochemical and Physiological Effects:
2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in animal models. Additionally, it has been found to have neuroprotective effects, as it has been shown to protect against oxidative stress and cell death in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. Additionally, it has been found to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its complex synthesis method, which could make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone. One area of research could be the development of more efficient synthesis methods for this compound. Additionally, further studies could be conducted to explore its potential as an anti-cancer and anti-inflammatory agent, as well as its neuroprotective effects. Finally, research could be conducted to explore its potential as a therapeutic agent in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone involves several steps, including the reaction of 2-chloro-1H-benzimidazole with piperidine, followed by the addition of ethyl chloroacetate. This is then followed by a series of reactions involving various reagents, including sodium hydroxide, hydrochloric acid, and potassium hydroxide. The final step involves the purification of the compound through recrystallization.
Applications De Recherche Scientifique
2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone has been found to have several potential applications in scientific research. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
Propriétés
Formule moléculaire |
C14H16ClN3O |
|---|---|
Poids moléculaire |
277.75 g/mol |
Nom IUPAC |
2-(2-chlorobenzimidazol-1-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H16ClN3O/c15-14-16-11-6-2-3-7-12(11)18(14)10-13(19)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10H2 |
Clé InChI |
FCJIRNLOQRCSIZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2Cl |
SMILES canonique |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277062.png)



![{2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B277074.png)

![N-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277083.png)
![N-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277084.png)